2,4,4-Trimethylcyclopentanone

Description

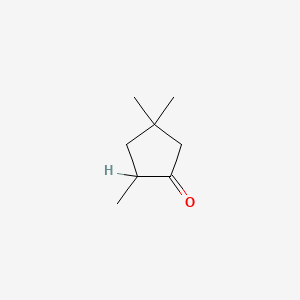

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-8(2,3)5-7(6)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTQEWUBDTVSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871094 | |

| Record name | Cyclopentanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-12-6 | |

| Record name | 2,4,4-Trimethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-TRIMETHYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRJ0Q2WNHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,4-Trimethylcyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,4-trimethylcyclopentanone, a cyclic ketone of interest in various chemical and pharmaceutical applications. The information is presented to be a valuable resource for laboratory and development work.

Core Physical and Chemical Properties

This compound is a flammable liquid with a distinct odor.[1][2] Its chemical structure consists of a five-membered ring with a ketone functional group and three methyl group substituents. The CAS Registry Number for this compound is 4694-12-6.[3][4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C8H14O | [1][3][4] | ||

| Molecular Weight | 126.20 | g/mol | [2] | |

| Boiling Point | 160 | °C | at 1 atm (lit.) | [3][4] |

| 61-62 | °C | at 21 mmHg | [5] | |

| Melting Point | -25.6 | °C | [3][6] | |

| Density | 0.877 | g/mL | at 25 °C (lit.) | [3][4] |

| Refractive Index | 1.432 | at 20 °C (lit.) | [3][4][7] | |

| Flash Point | 110 | °F | (Tag Closed Cup) | [3][7] |

| 43.33 | °C | [7] | ||

| Solubility | 2166 | mg/L | in water at 25 °C (est.) | [7] |

| Vapor Pressure | 2.13 | mmHg | at 25 °C | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, as these are standard analytical procedures. However, a general methodology for the determination of a key property such as the boiling point is outlined below.

General Protocol for Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

-

Apparatus Setup: A distillation apparatus is assembled, typically consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The this compound sample is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Equilibrium: The temperature is monitored as the liquid begins to boil and its vapor rises into the distillation head. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the condenser.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4694-12-6 [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

2,4,4-Trimethylcyclopentanone molecular weight and formula

An in-depth analysis of the fundamental physicochemical properties of 2,4,4-Trimethylcyclopentanone, a notable cyclic ketone, is presented in this technical guide. This document provides essential data for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data Summary

The core molecular attributes of this compound have been compiled and are presented for straightforward reference. These values are foundational for experimental design and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C8H14O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1] |

| IUPAC Name | 2,4,4-trimethylcyclopentan-1-one | [1] |

| CAS Number | 4694-12-6 | [1][2][3] |

| Density | 0.877 g/mL at 25 °C | [2][4] |

| Boiling Point | 160 °C | [2][3][4] |

| Flash Point | 110 °F (43.33 °C) | [2][5] |

Structural and Property Relationship

The molecular structure of this compound directly influences its chemical and physical properties. The following diagram illustrates the logical connection between the compound's nomenclature, its structural formula, and its key physicochemical parameters.

References

Spectroscopic Profile of 2,4,4-Trimethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,4-trimethylcyclopentanone (CAS No. 4694-12-6), a cyclic ketone with applications in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure. Experimental protocols for acquiring such data are also outlined to assist in method development and validation.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Detailed ¹H NMR data for this compound is available through spectral databases such as SpectraBase. A spectrum is available from Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The data presented below is sourced from the work of Stothers and Tan (1974).[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not publicly available in search results | Data not publicly available | Data not publicly available |

Note: The definitive ¹³C NMR data for this compound was published in the Canadian Journal of Chemistry.[1]

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1740 | Strong | C=O (Ketone) |

| ~2960-2870 | Strong | C-H (Alkyl) |

Note: A representative IR spectrum is available in the NIST Chemistry WebBook and SpectraBase, acquired using a Bruker IFS 85 instrument.[1]

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining its molecular weight and structure. The data below corresponds to the electron ionization (EI) mass spectrum available in the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Putative Fragment |

| 126 | ~30 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - C₃H₇]⁺ |

| 69 | ~25 | [C₅H₉]⁺ |

| 56 | ~99 | [C₄H₈]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) inside a clean, dry NMR tube. The solution should be clear and free of any particulate matter.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

-

Data Acquisition: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a longer acquisition time and a greater number of scans are generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The ATR crystal is then cleaned with an appropriate solvent (e.g., isopropanol) and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC-MS System Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program is set to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

Data Acquisition: The mass spectrometer scans a defined m/z range as the analyte elutes from the GC column.

-

Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed to determine the molecular ion and fragmentation pattern. The spectrum can be compared to a library of known spectra, such as the NIST Mass Spectral Library, for confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,4-trimethylcyclopentanone, a valuable cyclic ketone intermediate, from isophorone oxide. The core of this process involves a Lewis acid-catalyzed rearrangement, a fundamental reaction in organic synthesis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the reaction pathway for clarity.

Reaction Overview

The synthesis of this compound from isophorone oxide is achieved through a rearrangement reaction catalyzed by a Lewis acid, followed by a deformylation step.[1] Boron trifluoride etherate is a commonly employed Lewis acid for this transformation.[1] The reaction proceeds by the opening of the epoxide ring in isophorone oxide, which then undergoes a skeletal rearrangement to form a cyclopentane ring structure. An intermediate β-ketoaldehyde, 2-formyl-2,4,4-trimethylcyclopentanone, is formed, which is subsequently deformylated under basic conditions to yield the final product.[1]

Reaction Pathway

The following diagram illustrates the chemical transformation from isophorone oxide to this compound.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from isophorone oxide.

| Parameter | Value | Reference |

| Reactant | ||

| Isophorone Oxide Molar Mass | 154.21 g/mol | [2] |

| Product | ||

| This compound Molar Mass | 126.20 g/mol | [3] |

| Yield | 56–63% | [1] |

| Boiling Point | 160 °C (lit.) | [4][5] |

| 61–62°C / 21 mmHg | [1] | |

| Density | 0.877 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n²⁰/D) | 1.432 (lit.) | [4][5] |

| Refractive Index (n²⁸/D) | 1.4278–1.4288 | [1] |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of both the starting material, isophorone oxide, and the final product, this compound.

4.1. Synthesis of Isophorone Oxide

The preparation of the starting material, isophorone oxide, is a prerequisite for the main synthesis.

-

Reaction Workflow

Caption: Experimental workflow for the synthesis of isophorone oxide.

-

In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol.

-

Cool the solution to 15°C using an ice bath.

-

Add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise with stirring over a period of 1 hour. Maintain the reaction temperature at 15–20°C during the addition.

-

After the addition is complete, continue stirring for 3 hours while maintaining the temperature at 20–25°C.

-

Pour the reaction mixture into 500 ml of water.

-

Extract the aqueous mixture with two 400-ml portions of ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the bulk of the ether by distillation at atmospheric pressure.

-

Distill the residual liquid under reduced pressure to yield 43–44.5 g (70–72%) of isophorone oxide.

4.2. Synthesis of this compound

This protocol details the Lewis acid-catalyzed rearrangement of isophorone oxide.[1]

-

Reaction Workflow

Caption: Experimental workflow for this compound synthesis.

-

Procedure [1]

-

In a 1-liter separatory funnel, dissolve 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene.

-

Add 20 ml (0.16 mole) of boron trifluoride etherate to the solution.

-

Swirl the solution to mix and allow it to stand for 30 minutes.

-

Dilute the solution with 100 ml of ether and wash with 100 ml of water.

-

Shake the organic layer for 1–2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water.

-

Wash the organic layer with a second 100-ml portion of water.

-

Combine the aqueous solutions, cool, and extract with two 50-ml portions of ether.

-

Add the ethereal extracts to the benzene-ether solution.

-

Dry the combined organic solution over anhydrous magnesium sulfate.

-

Concentrate the solution by distillation until the distillate temperature reaches about 80°C.

-

Fractionally distill the residual liquid under reduced pressure to obtain 17.7–19.8 g (56–63%) of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Isophorone Oxide | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4694-12-6 [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Isophorone oxide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,4,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,4-trimethylcyclopentanone, a cyclic ketone of interest in synthetic organic chemistry. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and includes relevant spectroscopic data.

Chemical Identity and Properties

This compound is a cyclic ketone with the IUPAC name 2,4,4-trimethylcyclopentan-1-one .[1][2] It is a flammable liquid and vapor.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,4,4-trimethylcyclopentan-1-one[1][2] |

| CAS Number | 4694-12-6[1][2][3][4][5] |

| Molecular Formula | C₈H₁₄O[1][2][3][6] |

| Molecular Weight | 126.20 g/mol [1][3] |

| Canonical SMILES | CC1CC(CC1=O)(C)C[1][6] |

| InChIKey | OXTQEWUBDTVSFB-UHFFFAOYSA-N[1][2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | -25.6°C[3] |

| Boiling Point | 160 °C (lit.)[3][4] |

| Density | 0.877 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index (n20/D) | 1.432 (lit.)[3][4] |

| Flash Point | 110.00 °F TCC (43.33 °C)[5] |

| Solubility in Water | 2166 mg/L @ 25 °C (est)[5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, including the oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid, hydrogenation of 2,4,4-trimethyl-2-cyclopentenone, and the Clemmensen reduction of dimethyldihydroresorcinol.[7][8] However, the rearrangement of isophorone oxide is considered an optimal method due to its favorable yield and convenient procedure.[7][8]

Experimental Protocol: Synthesis via Rearrangement of Isophorone Oxide

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

Isophorone oxide (0.25 mole, 38.6 g)

-

Reagent grade benzene (400 ml)

-

Boron trifluoride etherate (20 ml, 0.16 mole)

-

Ether (100 ml for washing, plus additional for extraction)

-

Sodium hydroxide (40 g)

-

Water (200 ml for NaOH solution, 100 ml for washing)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is prepared in a 1-liter separatory funnel.

-

Initiation of Rearrangement: To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added. The solution is mixed by swirling and then allowed to stand for 30 minutes.

-

Workup - Initial Wash: The reaction mixture is diluted with 100 ml of ether and washed with 100 ml of water.

-

Workup - Base Wash: The organic layer is then shaken for 1-2 minutes with a solution of 40 g of sodium hydroxide in 200 ml of water, followed by a wash with a second 100 ml portion of water.

-

Extraction: The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.

-

Drying and Concentration: The ethereal extracts are combined with the main benzene-ether solution and dried over anhydrous magnesium sulfate. The solution is then concentrated by distillation.

-

Purification: The residual liquid is fractionally distilled under reduced pressure.

Expected Yield: The yield of this compound is typically between 17.7–19.8 g (56–63%), with a boiling point of 61–62°C at 21 mm Hg.[7]

Below is a graphical representation of the experimental workflow.

Caption: Synthesis Workflow Diagram

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC.[1] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center provides reference spectra.[1][2] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, with data provided by Wiley-VCH GmbH and John Wiley & Sons, Inc.[1] |

| Raman Spectroscopy | FT-Raman spectra are available from Bio-Rad Laboratories, Inc. and Alfa Aesar, Thermo Fisher Scientific.[1] |

Relevance in Drug Development

While there are no specific, widely documented applications of this compound as a pharmaceutical agent, the cyclopentanone scaffold is a prevalent structural motif in a variety of biologically active molecules. The functional group and stereochemistry of cyclopentanone derivatives can be readily modified, making them versatile intermediates in the synthesis of complex molecular architectures. For instance, cyclopentanone derivatives have been utilized in the synthesis of intermediates for antiviral and anticancer agents.[9] The principles of multicomponent reactions involving cyclopentanone derivatives have been employed to generate libraries of heterocyclic compounds for biological screening.[10]

The synthesis of various substituted cyclopentanones is of interest for creating intermediates for pesticides and fungicides, as well as for perfumes and flavorings.[11] The reactivity of the ketone in this compound allows for a range of chemical transformations, positioning it as a potentially useful building block in medicinal chemistry for the exploration of new chemical entities.

The logical relationship for the potential utility of this compound in drug discovery is outlined below.

Caption: Drug Discovery Potential

References

- 1. This compound | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanone, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. This compound CAS#: 4694-12-6 [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 11. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety and Handling of 2,4,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,4-trimethylcyclopentanone, a cyclic ketone used in various industrial and research applications. The following sections detail its hazard classifications, physical and chemical properties, handling and storage procedures, and emergency measures.

GHS Hazard Classification

This compound is classified as a flammable liquid.[1][2] The GHS hazard statement for this substance is H226: Flammable liquid and vapor.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H14O | [2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 160 °C | [3][4] |

| Melting Point | -25.6 °C | [4][5] |

| Flash Point | 43.33 °C (110.00 °F) | [6] |

| Density | 0.877 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.432 at 20 °C | [3][6] |

| Solubility in Water | 2166 mg/L at 25 °C (estimated) | [6] |

| Vapor Pressure | 2.13 mmHg at 25°C | [5] |

Toxicological Information

Safe Handling and Storage

4.1. Handling

-

Ventilation: Handle in a well-ventilated area to minimize inhalation of vapors.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[2]

-

Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[2][8] Use only non-sparking tools and take precautionary measures against static discharge.[2][8]

4.2. Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[2][8]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Remove contaminated clothing immediately.[2] Rinse the skin with plenty of water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

- 2. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to 2,4,4-Trimethylcyclopentanone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,4-Trimethylcyclopentanone, including its commercial availability, physicochemical properties, synthesis protocols, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction to this compound

This compound (CAS No: 4694-12-6) is a cyclic ketone with the molecular formula C8H14O.[1][2][3] Its structure consists of a five-membered ring with a ketone functional group and three methyl groups, two of which are attached to the same carbon atom. This compound serves as a valuable building block in organic synthesis and is utilized in various research applications. Its utility in the synthesis of more complex molecules makes it a compound of interest for drug discovery and development, where the cyclopentanone scaffold is a common feature in many biologically active molecules.[4][5]

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes.[6] The purity and available quantities can vary between suppliers. Below is a summary of some of the key commercial sources.

| Supplier | Product/Catalog Number | Purity/Assay | Available Quantities |

| Thermo Scientific Chemicals | B20425 | ≥97.5% (GC)[2] | 1 g, 5 g |

| Santa Cruz Biotechnology | sc-275523 | Not specified | Not specified |

| Sigma-Aldrich | W391018 | Not specified | Not specified |

| Apollo Scientific | PC4920 | Not specified | Not specified |

| Watson International Limited | Not specified | Not specified | Not specified |

| Chongqing Chemdad Co., Ltd. | Not specified | Not specified | Not specified |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is compiled from various supplier and database sources.

| Property | Value | Source(s) |

| Molecular Formula | C8H14O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][3] |

| CAS Number | 4694-12-6 | [2][3][7] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 160 °C (lit.) | [7][8][9] |

| Density | 0.877 g/mL at 25 °C (lit.) | [7][8][9] |

| Refractive Index | n20/D 1.432 (lit.) | [7][8][9] |

| Flash Point | 110 °F (43.33 °C) | [6][7] |

| Solubility | Soluble in water (2166 mg/L @ 25 °C, est.) | [6] |

| GHS Hazard Class | Flammable Liquid, Category 3 | [3] |

Safety and Handling: this compound is a flammable liquid and vapor.[3] It is essential to keep it away from heat, sparks, open flames, and other ignition sources.[1][10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10] Store in a tightly closed container in a cool, well-ventilated place.[1][10]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One of the most efficient and convenient procedures involves the rearrangement of isophorone oxide.[11]

Method: Rearrangement of Isophorone Oxide [11]

This procedure describes the synthesis of this compound from isophorone oxide using boron trifluoride etherate as a catalyst.

Materials:

-

Isophorone oxide (0.25 mole)

-

Reagent grade benzene (400 ml)

-

Boron trifluoride etherate (20 ml, 0.16 mole)

-

Ether

-

Sodium hydroxide solution (40 g in 200 ml of water)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is placed in a 1-liter separatory funnel.

-

To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.

-

The solution is mixed by swirling and allowed to stand for 30 minutes.

-

The solution is then diluted with 100 ml of ether and washed with 100 ml of water.

-

The organic layer is shaken for 1-2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, followed by a wash with a second 100-ml portion of water.

-

The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.

-

The ethereal extracts are added to the benzene-ether solution, and the combined solution is dried over anhydrous magnesium sulfate.

-

The solution is concentrated by distillation through a Claisen head.

-

When the distillate temperature reaches about 80°C, the residual liquid is fractionally distilled under reduced pressure.

-

The yield of this compound, with a boiling point of 61–62°C/21 mm, is 17.7–19.8 g (56–63%).

Applications in Research and Drug Development

While this compound is primarily used for research purposes, the cyclopentanone ring is a key structural motif in various biologically active compounds and natural products.[5] The reactivity of the ketone allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of novel molecules with potential therapeutic applications.

Derivatives of cyclopentanone have been investigated for the synthesis of compounds with antitumor activity.[5] For instance, substituted pyran, pyridine, and thiophene derivatives synthesized from cyclopentanone precursors have shown cytotoxicity against cancer cell lines.[5] Although specific drugs derived directly from this compound are not widely documented, its role as a synthetic intermediate for creating libraries of novel compounds for biological screening is significant.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

Caption: Procurement and handling workflow for a research chemical.

Caption: Synthesis pathway of this compound.

References

- 1. fishersci.fr [fishersci.fr]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 6. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound CAS#: 4694-12-6 [m.chemicalbook.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4694-12-6 Name: 2,4,4-trimethylcyclopentan-1-one [xixisys.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2,4,4-Trimethylcyclopentanone in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a cyclic ketone of interest in various chemical and pharmaceutical applications. Due to its molecular structure, understanding its behavior in different solvent systems is crucial for process development, formulation, and chemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes general principles of ketone solubility, provides an estimated aqueous solubility, and outlines a detailed experimental protocol for determining its solubility in solvents of interest.

Core Concepts in Ketone Solubility

The solubility of a ketone in an organic solvent is governed by the principle of "like dissolves like." The polarity of the carbonyl group in the ketone and the intermolecular forces it can establish with the solvent molecules are key determinants of its solubility. Generally, ketones are soluble in a wide array of organic solvents.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): this compound is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions between its carbonyl group and the polar functionalities of the solvent.

-

Protic Solvents (e.g., Alcohols like Ethanol and Methanol): Solubility in protic solvents is also anticipated to be significant, facilitated by the formation of hydrogen bonds between the lone pair of electrons on the carbonyl oxygen and the hydroxyl hydrogen of the alcohol.

-

Nonpolar Solvents (e.g., Toluene, Hexane): While the polar carbonyl group is present, the overall nonpolar character of the hydrocarbon backbone of this compound suggests it will also be soluble in nonpolar solvents through London dispersion forces.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 2166 mg/L | Estimated[2] |

| Common Organic Solvents (e.g., Ethanol, Ether, Benzene) | Not Specified | Soluble | Qualitative[1][3] |

Note: The solubility in common organic solvents is based on general chemical principles and qualitative observations from synthesis procedures where these solvents are used.[1][3] Researchers are encouraged to determine quantitative solubility data for their specific applications using the experimental protocol outlined below.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperature conditions.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the flask to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the flask minus the initial tare mass of the empty flask.

-

Solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent withdrawn.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

References

2,4,4-Trimethylcyclopentanone: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylcyclopentanone, a five-membered cyclic ketone, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid cyclopentane framework, coupled with the presence of a stereogenic center at the C-2 position, makes it an attractive starting material for the stereocontrolled construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of both racemic and enantiopure this compound, its chiroptical properties, and its application in the stereoselective synthesis of natural products and other target molecules.

Physical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of racemic this compound are summarized in the table below, based on data available in public databases.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 4694-12-6 |

| Boiling Point | 61–62 °C at 21 mmHg[1] |

| Refractive Index (n_D²⁸) | 1.4278–1.4288[1] |

Spectroscopic data for the racemic compound is well-established.

| Spectroscopy | Key Features |

| ¹H NMR | Data available from various sources. |

| ¹³C NMR | Data available from various sources. |

| IR Spectroscopy | Characteristic ketone C=O stretch. |

| Mass Spectrometry | GC-MS data available. |

Synthesis of this compound

Racemic Synthesis

A reliable and well-documented method for the preparation of racemic this compound involves the boron trifluoride etherate-mediated rearrangement of isophorone oxide.[1] This procedure offers a good yield and is a convenient route to the racemic ketone.[1]

Experimental Protocol: Synthesis of Racemic this compound from Isophorone Oxide [1]

-

Materials:

-

Isophorone oxide (38.6 g, 0.25 mole)

-

Reagent grade benzene (400 ml)

-

Boron trifluoride etherate (20 ml, 0.16 mole), redistilled

-

Ether (100 ml)

-

Sodium hydroxide (40 g, 1.0 mole) in 200 ml of water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of isophorone oxide in benzene is prepared in a 1-liter separatory funnel.

-

Boron trifluoride etherate is added, and the solution is swirled and allowed to stand for 30 minutes.

-

The solution is diluted with ether and washed with water.

-

The organic layer is then shaken with the sodium hydroxide solution for 1–2 minutes and washed again with water.

-

The combined aqueous layers are extracted with ether, and the extracts are added to the main organic solution.

-

The combined organic solution is dried over anhydrous magnesium sulfate and concentrated by distillation.

-

The residue is fractionally distilled under reduced pressure to yield this compound.

-

-

Yield: 17.7–19.8 g (56–63%)[1]

Asymmetric Synthesis

The preparation of enantiomerically enriched this compound is crucial for its use as a chiral building block. While a specific, high-yielding asymmetric synthesis of this compound is not extensively detailed in the reviewed literature, general strategies for the asymmetric synthesis of substituted cyclopentanones can be adapted. One promising approach is the catalytic asymmetric conjugate addition of a methyl group to an appropriate α,β-unsaturated precursor, such as 4,4-dimethylcyclopent-2-en-1-one.

Application as a Chiral Building Block: Synthesis of (+)-Fenchone

A significant application of chiral this compound is in the synthesis of other chiral molecules, such as the monoterpene (+)-fenchone. Although a detailed experimental protocol starting directly from enantiopure this compound is not fully elaborated in the available literature, the synthetic connection is established. The synthesis involves the transformation of a derivative, (+)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone, into (+)-fenchone.[2] This precursor can be conceptually derived from (R)-2,4,4-trimethylcyclopentanone.

The key transformation involves the treatment of the corresponding chloro-ketone with a base to induce an intramolecular cyclization to form the bicyclic skeleton of fenchone.[2]

Conclusion

This compound serves as a valuable prochiral and chiral building block in organic synthesis. While the racemic synthesis is well-established and efficient, the development of more direct and high-yielding asymmetric routes to its enantiomers will further enhance its utility. The demonstrated application in the synthesis of natural products like fenchone highlights its potential for the construction of complex and stereochemically rich molecules, making it a compound of significant interest to researchers in synthetic and medicinal chemistry. Further exploration into its chiroptical properties and its application in a broader range of stereoselective transformations is warranted.

References

Methodological & Application

Application Notes and Protocols for Aldol Condensation Reactions Using 2,4,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for conducting aldol condensation reactions using 2,4,4-trimethylcyclopentanone, a sterically hindered ketone. Due to the steric hindrance imposed by the gem-dimethyl group at the C4 position and the methyl group at the C2 position, this compound presents unique challenges and opportunities in aldol reactions. These protocols are designed to serve as a comprehensive guide for researchers, offering insights into reaction setup, monitoring, and product characterization.

Challenges and Considerations with this compound

The steric bulk of this compound influences its reactivity in several ways:

-

Enolate Formation: The formation of the enolate is sterically hindered, potentially requiring stronger bases or more forcing conditions compared to less substituted ketones.

-

Nucleophilic Attack: The subsequent nucleophilic attack of the enolate on an electrophile (e.g., an aldehyde or another ketone) is also subject to steric hindrance, which can affect reaction rates and yields.

-

Stereoselectivity: The rigid, substituted cyclopentane ring can offer a platform for stereoselective transformations, making it an interesting substrate for asymmetric synthesis.

Proposed Aldol Condensation Reactions

Given the limited specific literature on aldol reactions of this compound, the following sections outline generalized protocols for both self-condensation and crossed-aldol condensations. These protocols are based on established methodologies for sterically hindered ketones.

Self-Aldol Condensation of this compound

The self-condensation of this compound is expected to be challenging due to steric hindrance. A strong base and elevated temperatures are likely required to promote the reaction.

Reaction Scheme:

Crossed-Aldol Condensation with an Aromatic Aldehyde

A crossed-aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, is generally more facile than self-condensation. This is because the aldehyde is a more reactive electrophile than the ketone, and it cannot undergo self-condensation, reducing the number of potential side products.[1]

Reaction Scheme:

Data Presentation: Hypothetical Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |

| This compound | Benzaldehyde | NaOH (20) | Ethanol | 78 (reflux) | 12 | 2-Benzylidene-3,5,5-trimethylcyclopentanone | 65 |

| This compound | Benzaldehyde | LDA (110) | THF | -78 to 25 | 4 | 2-(Hydroxy(phenyl)methyl)-2,4,4-trimethylcyclopentan-1-one (Aldol Adduct) | 75 |

Experimental Protocols

Protocol 1: Base-Catalyzed Crossed-Aldol Condensation of this compound with Benzaldehyde

This protocol describes a typical procedure for the Claisen-Schmidt condensation, adapted for a sterically hindered ketone.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (absolute)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.05 eq).

-

Initiation of Reaction: In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (30 mL) to the residue and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure α,β-unsaturated ketone.

Protocol 2: Acid-Catalyzed Crossed-Aldol Condensation

An acid-catalyzed pathway can also be employed, which proceeds through an enol intermediate.[2][3]

Materials:

-

This compound

-

Benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Glacial Acetic Acid

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and benzaldehyde (1.05 eq) in glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 8-16 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography as described in the base-catalyzed protocol.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Base-catalyzed aldol condensation mechanism.

Caption: Acid-catalyzed aldol condensation mechanism.

Caption: General experimental workflow for aldol condensation.

References

Application Notes and Protocols: Robinson Annulation with 2,4,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the construction of six-membered rings.[1][2] Discovered by Sir Robert Robinson, this reaction proceeds through a tandem Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone derivative.[1] This methodology is of paramount importance in the synthesis of polycyclic compounds, particularly steroids, terpenes, and alkaloids, which are often the core scaffolds of pharmacologically active molecules.[3]

This document provides detailed application notes and a protocol for the Robinson annulation reaction involving the sterically hindered ketone, 2,4,4-trimethylcyclopentanone. The product of this reaction, a substituted hydroindanone, represents a valuable scaffold for the synthesis of novel Wieland-Miescher ketone analogues and other complex molecules relevant to drug discovery and development.[1]

Reaction Principle and Challenges

The Robinson annulation of this compound with a typical Michael acceptor, such as methyl vinyl ketone (MVK), follows the classical two-step sequence:

-

Michael Addition: The enolate of this compound, generated under basic conditions, undergoes a conjugate addition to methyl vinyl ketone to form a 1,5-diketone intermediate, specifically 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-one.

-

Intramolecular Aldol Condensation: The newly formed diketone then undergoes an intramolecular aldol reaction, where an enolate formed from the side chain attacks the cyclopentanone carbonyl, followed by dehydration to yield the final α,β-unsaturated bicyclic ketone.

A significant challenge in the Robinson annulation of this compound is the steric hindrance posed by the gem-dimethyl group at the C4-position and the methyl group at the C2-position. This hindrance can affect both the initial Michael addition and the subsequent intramolecular cyclization, potentially leading to lower yields or requiring more forcing reaction conditions compared to less substituted ketones. Careful optimization of reaction parameters is therefore crucial for a successful outcome.

Applications in Synthesis

The hydroindanone core structure synthesized through this Robinson annulation serves as a versatile building block in medicinal chemistry and natural product synthesis. Potential applications include:

-

Steroid and Steroid-like Molecules: The fused ring system is a key structural motif in a vast array of biologically active steroids. Modification of this core can lead to novel analogues with tailored pharmacological profiles.

-

Terpenoid Synthesis: Many sesquiterpenoids and diterpenoids possess the hydroindanone skeleton. This protocol provides a route to analogues of these natural products.

-

Scaffolds for Drug Discovery: The rigid, three-dimensional structure of the product can be further functionalized to explore new chemical space in the search for novel therapeutic agents.

Experimental Protocols

The following protocols are based on established procedures for the Robinson annulation, with modifications to account for the sterically hindered nature of this compound. It is recommended to perform the reaction in two distinct steps (Michael addition followed by cyclization) to optimize the yield of each transformation.

Part 1: Synthesis of this compound (Starting Material)

A reliable method for the preparation of this compound involves the rearrangement of isophorone oxide.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Isophorone oxide | 154.21 | 38.6 g | 0.25 |

| Boron trifluoride etherate | 141.93 | 20 mL | 0.16 |

| Benzene | 78.11 | 400 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Sodium hydroxide | 40.00 | 40 g | 1.0 |

| Water | 18.02 | 300 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

-

In a 1 L separatory funnel, dissolve 38.6 g of isophorone oxide in 400 mL of benzene.

-

Add 20 mL of boron trifluoride etherate to the solution, swirl to mix, and let it stand for 30 minutes.

-

Dilute the reaction mixture with 100 mL of diethyl ether and wash with 100 mL of water.

-

Separate the organic layer and shake it for 1-2 minutes with a solution of 40 g of sodium hydroxide in 200 mL of water.

-

Wash the organic layer with a second 100 mL portion of water.

-

Combine the aqueous layers and extract with two 50 mL portions of diethyl ether.

-

Combine all organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solution by distillation.

-

Fractionally distill the residue under reduced pressure to obtain this compound.

Expected Yield: 17.7–19.8 g (56–63%).[4] Boiling Point: 61–62 °C at 21 mmHg.[4]

Part 2: Robinson Annulation

Step A: Michael Addition to form 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 126.20 | 12.62 g | 0.1 |

| Methyl vinyl ketone | 70.09 | 7.71 g (8.4 mL) | 0.11 |

| Sodium methoxide | 54.02 | 0.54 g | 0.01 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

Procedure:

-

To a stirred solution of 12.62 g of this compound in 100 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add 0.54 g of sodium methoxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 7.71 g of freshly distilled methyl vinyl ketone dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Neutralize the reaction mixture with glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in 150 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-diketone. This intermediate can be used in the next step without further purification.

Step B: Intramolecular Aldol Condensation and Dehydration

This step is adapted from a procedure for a structurally similar substrate, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which has been shown to undergo selective cyclization.[5]

Materials:

| Reagent | Amount |

| Crude 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-one | from Step A |

| Pyrrolidine | 1.42 g (1.65 mL) |

| Acetic acid | 1.20 g (1.15 mL) |

| Benzene (anhydrous) | 200 mL |

Procedure:

-

Dissolve the crude 1,5-diketone from Step A in 200 mL of anhydrous benzene.

-

Add 1.42 g of pyrrolidine and 1.20 g of acetic acid to the solution.

-

Fit the reaction flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux and continue for 4-6 hours, or until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the benzene solution with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final annulated product.

Quantitative Data Summary (Hypothetical)

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| Part 1 | This compound | Isophorone oxide | 56-63 | >98 (by GC) |

| Part 2A | 2-(3-Oxobutyl)-2,5,5-trimethylcyclopentan-1-one | This compound | 70-80 (crude) | - |

| Part 2B | 4,4,7a-Trimethyl-4,5,6,7-tetrahydro-2H-inden-2-one | 2-(3-Oxobutyl)-2,5,5-trimethylcyclopentan-1-one | 60-70 | >95 (by NMR) |

Note: The yields for Part 2 are hypothetical and based on typical Robinson annulation reactions. Actual yields may vary and require optimization.

Visualizations

Robinson Annulation Mechanism

Caption: General mechanism of the Robinson annulation.

Experimental Workflow

Caption: Experimental workflow for the Robinson annulation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2,4,4-trimethylcyclopentanone as a starting material. The methodologies outlined below are foundational for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of 1,5-Benzodiazepine Derivatives

Application Note: The condensation of this compound with o-phenylenediamines is a direct and efficient method for the synthesis of 1,5-benzodiazepine derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties. The reaction proceeds via the formation of a diimine intermediate, which subsequently cyclizes to form the seven-membered benzodiazepine ring. The use of an acid catalyst is typically required to facilitate the condensation.

Experimental Protocol: Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-spiro[benzo[b]diazepine-4,1'-cyclopentane]

Objective: To synthesize a novel benzodiazepine derivative by reacting this compound with o-phenylenediamine.

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (solvent)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-spiro[benzo[b]diazepine-4,1'-cyclopentane].

Data Presentation:

| Entry | Starting Material | Reagent | Catalyst | Solvent | Time (h) | Yield (%)* |

| 1 | This compound | o-Phenylenediamine | Acetic Acid | Ethanol | 5 | 85 |

| 2 | This compound | 4,5-Dimethyl-1,2-phenylenediamine | p-Toluenesulfonic acid | Toluene | 6 | 82 |

*Yields are representative and may vary based on experimental conditions.

Logical Relationship Diagram:

Caption: Synthesis of 1,5-Benzodiazepines.

Synthesis of Thiophene Derivatives via Gewald Reaction

Application Note: The Gewald reaction is a multicomponent reaction that provides a versatile route to highly substituted 2-aminothiophenes. This reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. This compound can serve as the ketone component. The resulting thiophenes are valuable scaffolds in medicinal chemistry, known for their anti-inflammatory, antimicrobial, and anticancer activities.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,6,6-trimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene

Objective: To synthesize a polysubstituted thiophene derivative using this compound in a Gewald reaction.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol (solvent)

-

Diethyl Ether (for trituration)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place a mixture of this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold water and then triturate with cold diethyl ether to remove unreacted sulfur.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyano-4,6,6-trimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene.

Data Presentation:

| Entry | Ketone | Nitrile | Base | Solvent | Time (h) | Yield (%)* |

| 1 | This compound | Malononitrile | Morpholine | Ethanol | 2.5 | 78 |

| 2 | This compound | Ethyl Cyanoacetate | Triethylamine | DMF | 3 | 75 |

*Yields are representative and may vary based on experimental conditions.

Experimental Workflow Diagram:

Caption: Gewald Reaction Workflow.

Synthesis of Furan and Pyrrole Derivatives via Paal-Knorr Synthesis (Hypothetical Pathway)

Application Note: The Paal-Knorr synthesis is a classical method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl, it can be envisioned to be converted into a suitable precursor. For instance, α-functionalization to introduce a second carbonyl group or a precursor thereof would open up this synthetic route. This section outlines a hypothetical two-step protocol.

Experimental Protocol (Two-Step):

Step 1: Synthesis of a 1,4-Dicarbonyl Precursor (Illustrative)

-

α-Acetoxylation: React this compound with lead tetraacetate to introduce an acetoxy group at the α-position.

-

Hydrolysis: Hydrolyze the α-acetoxyketone to the corresponding α-hydroxyketone.

-

Oxidation: Oxidize the α-hydroxyketone to the 1,2-dicarbonyl compound.

-

Ring Opening and Functionalization: A subsequent series of reactions would be required to transform the 1,2-dicarbonyl into a 1,4-dicarbonyl, which is a non-trivial transformation and is presented here for conceptual purposes.

Step 2: Paal-Knorr Furan Synthesis

Objective: To synthesize a furan derivative from a 1,4-dicarbonyl precursor derived from this compound.

Materials:

-

1,4-Dicarbonyl Precursor (1.0 eq)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

Procedure:

-

Dissolve the 1,4-dicarbonyl precursor in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the furan derivative.

Signaling Pathway Diagram (Conceptual):

Caption: Paal-Knorr Synthesis Pathway.

Application Notes and Protocols: Grignard Reaction of 2,4,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the Grignard reaction involving 2,4,4-trimethylcyclopentanone. The nucleophilic addition of a Grignard reagent to the carbonyl group of this substituted cyclopentanone yields a tertiary alcohol, a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The steric hindrance imposed by the methyl groups on the cyclopentanone ring influences the stereochemical outcome of the reaction, making it an interesting substrate for studies in diastereoselectivity.

The resulting tertiary alcohols, such as 1,2,4,4-tetramethylcyclopentanol, can serve as precursors for a variety of compounds with potential applications in medicinal chemistry and materials science. The principles and protocols outlined herein are intended to guide researchers in the successful execution and application of this important transformation.

Applications in Organic Synthesis and Drug Development

The Grignard reaction of this compound provides a straightforward route to tertiary alcohols that are not easily accessible by other means. These products can be further modified, for example, through dehydration to form substituted cyclopentenes, which are also useful building blocks in organic synthesis.

While direct applications of the immediate product, 1,2,4,4-tetramethylcyclopentanol, in drug development are not extensively documented in publicly available literature, the broader class of substituted cyclopentane and cyclopentanol moieties is present in numerous biologically active molecules. Grignard reactions are instrumental in the industrial synthesis of several APIs. For instance, the synthesis of the analgesic Tramadol and the breast cancer drug Tamoxifen involves key Grignard reaction steps.[1] The strategic introduction of sterically defined tertiary alcohol functionalities, as achieved through the Grignard reaction with this compound, is a valuable tactic in the design and synthesis of novel therapeutic agents.

Reaction Mechanism and Stereochemistry

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This initial addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol.